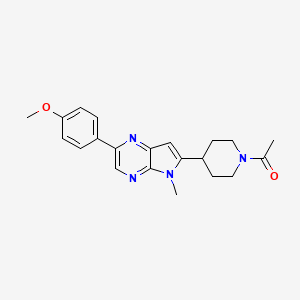
Gcase activator 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gcase activator 2 is a compound that functions as an activator of the enzyme glucocerebrosidase. This enzyme is crucial for the hydrolysis of glucosylceramide into glucose and ceramide within lysosomes. The activation of glucocerebrosidase has significant implications for the treatment of neurodegenerative diseases such as Parkinson’s disease and Gaucher’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gcase activator 2 involves the formation of a pyrrolo[2,3-b]pyrazine core structure. The synthetic route typically includes the following steps:
Formation of the Pyrrolo[2,3-b]pyrazine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to the core structure to enhance its activity and specificity towards glucocerebrosidase.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Purification: Techniques such as crystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Gcase activator 2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different levels of activity and specificity towards glucocerebrosidase .
Scientific Research Applications
Gcase activator 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme activation and the mechanisms of glucocerebrosidase.
Biology: Employed in cellular assays to investigate the role of glucocerebrosidase in lysosomal function.
Medicine: Potential therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson’s disease and Gaucher’s disease.
Industry: Used in the development of drugs targeting lysosomal storage disorders
Mechanism of Action
Gcase activator 2 exerts its effects by binding to glucocerebrosidase and inducing its dimerization. This binding enhances the enzyme’s activity, leading to increased hydrolysis of glucosylceramide. The compound interacts with specific molecular targets and pathways involved in lysosomal function and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyrazine Derivatives: These compounds share a similar core structure and mechanism of action.
Allosteric Activators: Compounds that bind to sites other than the active site to enhance enzyme activity.
Uniqueness
Gcase activator 2 is unique due to its specific binding mode and ability to induce dimerization of glucocerebrosidase. This unique mechanism of action distinguishes it from other activators that may not induce dimerization .
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[4-[2-(4-methoxyphenyl)-5-methylpyrrolo[2,3-b]pyrazin-6-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H24N4O2/c1-14(26)25-10-8-16(9-11-25)20-12-18-21(24(20)2)22-13-19(23-18)15-4-6-17(27-3)7-5-15/h4-7,12-13,16H,8-11H2,1-3H3 |
InChI Key |
HEAGFUMRBLFGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC3=NC(=CN=C3N2C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


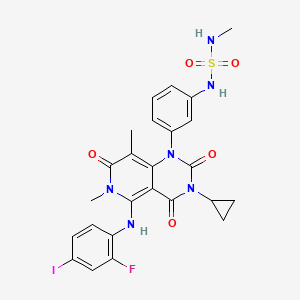
![[(1S,2R,3S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857353.png)
![4-[4-(Methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol](/img/structure/B10857355.png)

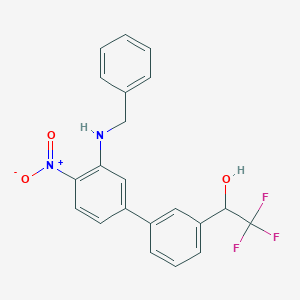

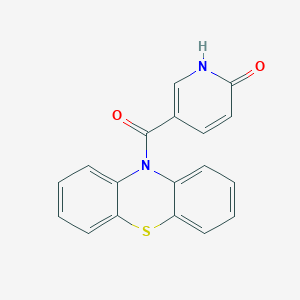
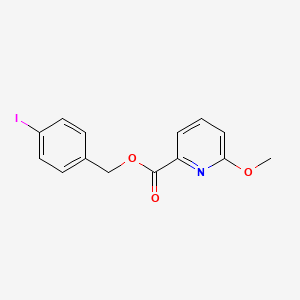

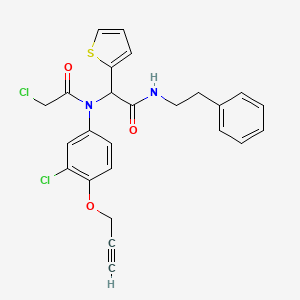
![2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol](/img/structure/B10857401.png)

![7-Cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10857418.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10857422.png)
